2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
Overview
Description
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the second position and a 4,4-difluoropiperidin-1-ylmethyl group at the sixth position of the pyridine ring
Preparation Methods
The synthesis of 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromo-6-chloromethylpyridine.
Substitution Reaction: The chloromethyl group is then substituted with the 4,4-difluoropiperidine group under suitable reaction conditions, often involving a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the bromine atom and the difluoropiperidine group can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine include:
2-Bromo-6-(piperidin-1-ylmethyl)-pyridine: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
2-Chloro-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine: The chlorine atom can alter its reactivity compared to the bromine analog.
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-quinoline: The quinoline ring system can provide different electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-6-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c12-10-3-1-2-9(15-10)8-16-6-4-11(13,14)5-7-16/h1-3H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFUANWFSRTYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.